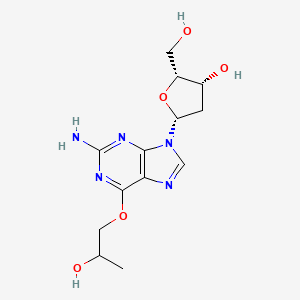
Progabide-13C,15N,d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Progabide-13C,15N,d2 is the labelled analogue of Progabide . Progabide is a gamma-aminobutyric acid (GABA) antagonist with antiepileptic activity . It is commonly used in the treatment of epilepsy .
Molecular Structure Analysis
The molecular formula of Progabide-13C,15N,d2 is C16 [13C]H14D2ClFN [15N]O2 . The IUPAC name is 4- [ [ (4-chlorophenyl)- (5-fluoro-2-hydroxyphenyl)methylidene]amino]-4,4-dideuterio (1-13C)butan (15N)amide .
Physical And Chemical Properties Analysis
The molecular weight of Progabide-13C,15N,d2 is 338.77 . It has a density of 1.3±0.1 g/cm3 . It is recommended to be stored at 2-8°C .
Applications De Recherche Scientifique
Diagnostic and Clinical Research Applications
- Stable Isotope Analysis in Clinical Science : Stable isotopes, including those labeled with ^13C, ^15N, and deuterium (^2H), have gained prominence in clinical research due to their safety and the non-invasive nature of the techniques. They are used in quantifying body water movements, absorption studies, and metabolic studies involving ammonia, urea, and creatinine among others. These applications highlight the safety and effectiveness of stable isotopes in clinical diagnostics and research (Halliday & Rennie, 1982).
Ecological Research
- Stable Isotopes in Alpine Meadow Ecosystem Research : Carbon and nitrogen stable isotopes have been extensively utilized in studying grassland ecosystems, especially in the alpine meadows of the Qinghai-Tibet Plateau. Research using ^13C and ^15N isotopes has been pivotal in understanding environmental factors affecting isotope composition in plants and soils, demonstrating the critical role of these isotopes in ecological research (Zhou et al., 2020).
Biochemical and Polymer Analysis
- NMR Spectroscopy in Analyzing Polymers and Macromolecules : Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including ^1H NMR, ^13C NMR, and ^15N NMR, are fundamental in determining the degree of N-acetylation for chitin and chitosan, providing insights into the structure and dynamics of these biopolymers. This showcases the application of isotopically labeled compounds in detailed molecular analysis (Kasaai, 2010).
Soil and Environmental Studies
- Carbon and Nitrogen Cycling in Ecosystems : The analysis of carbon and nitrogen stable isotopes in tree rings and soil samples helps in understanding the dynamics of carbon and nitrogen cycling in various ecosystems. Studies have utilized ^13C and ^15N isotopes to delve into the environmental drivers of tree growth, nutrient cycling, and the impacts of climate change on vegetation (Sleen et al., 2017).
Propriétés
Numéro CAS |
1795141-76-2 |
|---|---|
Nom du produit |
Progabide-13C,15N,d2 |
Formule moléculaire |
C₁₆¹³CH₁₄D₂ClFN¹⁵NO₂ |
Poids moléculaire |
338.77 |
Synonymes |
4-[[(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene]amino]butanamide-13C,15N,d2; Gabren-13C,15N,d2; Gabrene-13C,15N,d2; Halogabide-13C,15N,d2; SL 76-002-13C,15N,d2; SL 76002-13C,15N,d2; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



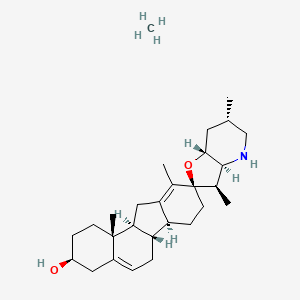
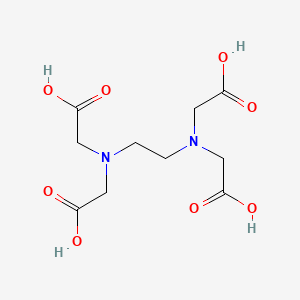
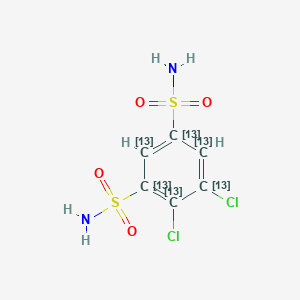
![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)
![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)
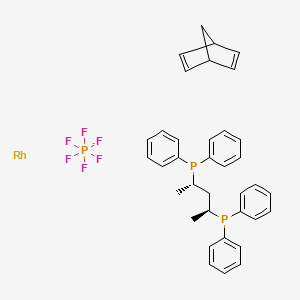
![12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1146816.png)
![S-[2-(N7-Guanyl)ethyl]glutathione-d4](/img/structure/B1146818.png)
![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)
